Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJNMQKICSFNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165997 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802489-64-0 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylate. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization.
Key Findings
-
Hydrolysis under acidic conditions (H<sub>2</sub>SO<sub>4</sub>) proceeds efficiently, with subsequent neutralization yielding the carboxylic acid .
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The carboxylic acid can be further functionalized via amidation or esterification .
Nucleophilic Aromatic Substitution at C-4 Fluorine
The fluorine atom at position 4 participates in nucleophilic substitutions under specific conditions.
Key Findings
-
Fluorine displacement with amines requires strong bases (e.g., KNH<sub>2</sub>) to generate reactive intermediates .
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Cu-catalyzed methoxy substitution proceeds with moderate yields .
Electrophilic Substitution on the Pyrazolo Core
The pyrazolo[1,5-a]pyridine ring undergoes electrophilic substitution at positions activated by the fluorine substituent.
Key Findings
-
Nitration occurs preferentially at position 6 due to electron-withdrawing effects of fluorine .
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Sulfonation yields water-soluble derivatives for pharmaceutical applications .
Cross-Coupling Reactions
The ester group facilitates transition metal-catalyzed cross-coupling reactions.
Key Findings
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via cyclocondensation.
| Reaction Type | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Cyclocondensation | β-Ketonitrile, TEMPO, DIPEA, 180°C | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 73–93% |
Key Findings
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition :
- Anti-inflammatory and Anticancer Properties :
Material Science
-
Synthesis of Complex Heterocycles :
- Used as a building block for creating more complex heterocyclic compounds with specific electronic or optical properties .
- Fluorescent Probes :
Biological Studies
- Interaction Studies :
- Studies on interactions with biological macromolecules like proteins and nucleic acids are essential for understanding its mechanism of action .
- Molecular docking and binding assays are suggested for elucidating interactions with specific receptors or enzymes .
Case Study 1: TRK Inhibition
A study focused on synthesizing derivatives from methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate aimed to evaluate their efficacy as TRK inhibitors. Results indicated that certain derivatives exhibited promising activity against TRKs, which are implicated in cancer proliferation .
Case Study 2: Anti-inflammatory Activity
Research investigating the anti-inflammatory properties of this compound highlighted its potential to modulate inflammatory pathways effectively. The presence of the fluorine atom was noted to influence its interaction with biological targets positively .
Mechanism of Action
The mechanism of action of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Effects
The table below compares key analogs based on substituents, molecular properties, and synthetic accessibility:
Key Observations:
- Fluorine vs. Methoxy/Bromo : The 4-fluoro substituent enhances metabolic stability and electronegativity compared to methoxy (electron-donating) or bromo (bulky, leaving group) analogs. This makes the fluoro derivative more suitable for drug candidates requiring prolonged half-lives.
- Ester Group Variation : The ethyl ester analog (C₁₀H₉FN₂O₂) shares the same molecular weight as the methyl ester due to trade-offs in alkyl chain length and oxygen content. Ethyl esters may offer improved lipophilicity for membrane permeability.
Physicochemical Properties
- Fluorine’s electronegativity likely increases crystalline stability compared to bulkier substituents like bromine.
- Purity : Commercial 4-fluoro and 4-bromo derivatives are available at 95–97% purity, reflecting optimized synthetic protocols.
Biological Activity
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
This compound can be synthesized through various methods, including fluorination techniques that enhance its biological activity. The introduction of the fluorine atom at the 4-position of the pyrazolo ring has been shown to affect the compound's interaction with biological targets, enhancing its potency against specific enzymes and receptors.
2.1 Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The compound's mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
2.2 Enzyme Inhibition
The compound has also been identified as a selective inhibitor of several protein kinases, including AXL and c-MET. These kinases are implicated in cancer progression and metastasis. The selectivity for these targets suggests that this compound could be developed into a therapeutic agent for cancers characterized by aberrant kinase activity.
3. Pharmacokinetic Properties
Pharmacokinetic studies have shown that this compound possesses favorable absorption and metabolism profiles in vitro. Its bioavailability is enhanced due to its lipophilic nature, allowing for effective cellular uptake.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Kinase Inhibition Profile
In another study focusing on kinase inhibition, this compound was tested against a panel of kinases. It demonstrated selective inhibition of AXL and c-MET with minimal off-target effects, highlighting its specificity and potential therapeutic benefits.
5. Conclusion
This compound is a compound with notable biological activity, particularly in anticancer applications through selective kinase inhibition. Its favorable pharmacokinetic properties further enhance its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its clinical applications.
6. Future Directions
Future studies should focus on:
- Further optimization of the compound's structure to enhance potency and selectivity.
- Clinical trials to assess safety and efficacy in human subjects.
- Exploration of combination therapies using this compound with existing cancer treatments.
Q & A
Q. What are the recommended synthetic strategies for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer : Synthesis typically involves two key steps: (1) constructing the pyrazolo[1,5-a]pyridine core via cyclocondensation of fluorinated intermediates with α,β-unsaturated esters under mild conditions (e.g., THF, diethylamine, 12-hour stirring) , and (2) introducing the fluorine substituent. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., replacing bromine at position 4 using KF/CuI in DMF at 120°C) . Final esterification may employ methyl iodide and potassium carbonate in acetone .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- 1H/13C NMR : Identify the methoxy group (δ ~3.8–4.0 ppm for CH3O, δ ~165 ppm for carbonyl). Fluorine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 210.62) and isotopic patterns matching C9H7FN2O2 .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the ester group. This aligns with protocols for structurally similar pyrazolo[1,5-a]pyridine carboxylates .
Advanced Research Questions
Q. How does the fluorine substituent at position 4 influence reactivity compared to chloro or bromo analogs?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases electrophilicity at adjacent positions, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bromo analogs at position 5 show higher yields in palladium-catalyzed couplings than chloro derivatives . Fluorine’s small size also reduces steric hindrance, favoring regioselective functionalization .
Q. What strategies improve regioselectivity during fluorination on the pyrazolo[1,5-a]pyridine scaffold?
- Methodological Answer :
- Directed Metalation : Use tert-butoxy directing groups to position fluorine via lithiation (e.g., LDA/THF at -78°C) followed by electrophilic fluorination with Selectfluor .
- Halogen Exchange : Replace bromine (introduced via NBS) with fluorine using KF/CuI in DMF, monitored by 19F NMR to track progress .
- Computational Guidance : DFT calculations (e.g., Gaussian) predict favorable transition states for fluorination at position 4, minimizing byproducts .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases (e.g., EGFR), parameterized with crystallographic data from pyrazolo[1,5-a]pyrimidine inhibitors .
- QSAR Models : Train models on datasets of pyrazolo[1,5-a]pyridine derivatives to correlate substituent effects (e.g., fluorine’s Hammett σp value) with activity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions based on logP (~1.12) and TPSA (~50 Ų) .
Contradictions and Limitations in Current Data
- Synthetic Yields : Fluorination via halogen exchange (e.g., bromo → fluoro) may yield <60% due to competing side reactions, necessitating optimized catalysts (e.g., CuI/18-crown-6) .
- Biological Activity : While ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates show antitumor activity , methyl esters may exhibit reduced solubility, requiring formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
